molecular formula C10H10INO B3197422 3-Iodo-5-methoxy-1-methyl-1H-indole CAS No. 1005349-15-4

3-Iodo-5-methoxy-1-methyl-1H-indole

Cat. No. B3197422
CAS RN: 1005349-15-4
M. Wt: 287.10 g/mol
InChI Key: UCWQLMURICCFLX-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1-methyl-1H-indole is a chemical compound with the CAS Number: 1005349-15-4 . It has a molecular weight of 287.1 . The IUPAC name for this compound is 3-iodo-5-methoxy-1-methyl-1H-indole .


Molecular Structure Analysis

The InChI code for 3-Iodo-5-methoxy-1-methyl-1H-indole is 1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Serotonin Receptor Antagonism

  • A study by Nirogi et al. (2017) discusses the development of a novel series of 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists. These compounds, including ones structurally similar to 3-Iodo-5-methoxy-1-methyl-1H-indole, show potential in the treatment of cognitive disorders.

Chemical Properties and Synthesis

  • Ames et al. (1971) explored the effects of methoxy-groups in the methylation of 4(1H)-cinnolone and the quaternisation of cinnoline with methyl iodide, which can provide insights into the reactivity and synthesis pathways of compounds like 3-Iodo-5-methoxy-1-methyl-1H-indole (Ames et al., 1971).

properties

IUPAC Name

3-iodo-5-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQLMURICCFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694999
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methoxy-1-methyl-1H-indole

CAS RN

1005349-15-4
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask containing 5-methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) at rt was stirred with KOH (2.06 g, 36.7 mmol) for about 15 min and then treated with iodine (9.06 g, 35.7 mmol). After about 30 min, 60 wt % NaH (1.68 g, 42.0 mmol) was added portion-wise. After about 15 min, MeI (2.41 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were evaporated under reduced pressure and the residue was stirred with water (300 mL) for about 15 min at P. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organics were washed with water (100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 99%) as a crude intermediate that was carried on to the next step without characterization.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 g
Type
reactant
Reaction Step Four
Name
Quantity
2.41 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) was stirred with KOH (2.06 g, 36.7 mmol) at room temperature for about 15 min then iodine (9.06 g, 35.7 mmol) was added. The mixture was stirred at room temperature for about 30 min followed by the portion-wise addition of NaH (60% dispersion in mineral oil, 1.67 g, 42.0 mmol). After stirring for about 15 min at room temperature, iodomethane (2.40 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were removed under reduced pressure and the mixture was stirred with water (300 mL) for about 15 min. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organic layers were washed with water (100 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give crude 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol, 99%) which was used directly. A round bottom flask was charged with 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol), PdCl2(dppf)-CH2Cl2 adduct (1.408 g, 1.724 mmol), TEA (33.6 mL, 241 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (28.7 g, 224 mmol) and 1,4-dioxane (200 mL). The reaction mixture was heated at about 100° C. for about 40 min, cooled to room temperature, and concentrated in vacuo. The material was stirred with EtOAc (300 mL), filtered, and the filter cake was washed with EtOAc (100 mL). The filtrate was concentrated in vacuo and the residue purified by silica gel chromatography (120 g column) eluting with 25% EtOAc in heptane to give 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (3.70 g, 37%): LC/MS (Table 2, Method d) Rt=2.68 min; MS m/z: 288.2 (M+H)+.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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